
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile
Vue d'ensemble
Description
Il possède une sélectivité 78 fois plus élevée pour le récepteur bêta des œstrogènes que pour le récepteur alpha des œstrogènes (ERα) . Le composé était en cours de développement par Wyeth pour le traitement de l'inflammation et du sepsis à partir de 2004, mais son développement a été interrompu en 2011 .
Méthodes De Préparation
ERB-196 est synthétisé par une série de réactions chimiques impliquant la formation d'un squelette phénylnaphtalène. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle naphtalène : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle naphtalène.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les groupes hydroxyle et cyano sont introduits sur le cycle naphtalène par diverses réactions chimiques.
Fluorination : L'introduction d'un atome de fluor sur le cycle phényle est obtenue par des réactions de fluoration.
Analyse Des Réactions Chimiques
ERB-196 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur le cycle naphtalène peuvent subir une oxydation pour former des quinones.
Réduction : Le groupe cyano peut être réduit pour former des amines.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent les quinones, les amines et les dérivés phényliques substitués .
Applications de la recherche scientifique
ERB-196 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de l'inflammation et du sepsis. Certaines de ses applications de recherche scientifique comprennent :
Recherche sur le cancer : ERB-196 a été étudié pour ses propriétés anticancéreuses potentielles, en particulier dans les modèles de cancer du sein.
Mécanisme d'action
ERB-196 exerce ses effets en se liant sélectivement au récepteur bêta des œstrogènes et en l'activant. Cette activation conduit à la modulation de l'expression des gènes, en particulier des gènes impliqués dans l'inflammation et la survie cellulaire. Les cibles moléculaires et les voies impliquées comprennent le coactivateur 1 du récepteur nucléaire et divers gènes pro-inflammatoires .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 279.2652 g/mol
- IUPAC Name : 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
- InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N
Selective Estrogen Receptor Modulation
One of the primary applications of this compound is as a selective ligand for estrogen receptor-beta. Research indicates that it may be beneficial in treating conditions influenced by estrogen, such as rheumatoid arthritis and certain chronic inflammatory diseases. Unlike traditional estrogen therapies, it is noted for being devoid of classic estrogenic effects, which could reduce the risk of side effects associated with hormone replacement therapies .
Anticancer Research
The compound's ability to selectively modulate estrogen receptors suggests potential applications in cancer research, particularly in hormone-dependent cancers like breast cancer. By selectively activating or inhibiting estrogen receptors, it may help in developing targeted therapies that minimize systemic effects while maximizing therapeutic efficacy .
Inflammatory Disease Treatment
The selective action of 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile on estrogen receptor-beta opens avenues for its use in treating inflammatory diseases. Studies are ongoing to explore its efficacy in conditions such as rheumatoid arthritis, where modulation of immune responses through estrogen pathways could provide therapeutic benefits .
Synthesis Overview
The synthesis of this compound involves several steps:
- Starting from 7-methoxy-1-naphthonitrile, bromination is performed to introduce necessary functional groups.
- A Suzuki coupling reaction is utilized to incorporate the fluorinated phenyl group.
- Final demethylation yields the target compound with high purity and yield .
Case Study: Rheumatoid Arthritis
A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a novel therapeutic agent for managing chronic inflammation associated with autoimmune diseases .
Mécanisme D'action
ERB-196 exerts its effects by selectively binding to and activating the estrogen receptor beta. This activation leads to the modulation of gene expression, particularly genes involved in inflammation and cell survival. The molecular targets and pathways involved include the nuclear receptor coactivator 1 and various proinflammatory genes .
Comparaison Avec Des Composés Similaires
ERB-196 est unique en raison de sa forte sélectivité pour le récepteur bêta des œstrogènes par rapport au récepteur alpha des œstrogènes. Des composés similaires comprennent :
Diarylpropionitrile : Un autre agoniste sélectif du récepteur bêta des œstrogènes présentant des propriétés anti-inflammatoires similaires.
FERb 033 :
Prinaberel : Un agoniste sélectif du récepteur bêta des œstrogènes ayant des applications en neuroprotection et en inflammation.
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur structure chimique et leurs applications spécifiques.
Activité Biologique
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile, often referred to as 3F4, is a small molecule with significant biological activity, particularly as a selective inhibitor of the estrogen receptor alpha (ERα). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications.
- Molecular Formula : C17H10FNO
- Molecular Weight : 279.2652 g/mol
- InChIKey : NSSOSHDCWCMNDM-UHFFFAOYSA-N
Estrogen Receptor Inhibition
3F4 has been identified as a selective inhibitor of ERα, which plays a crucial role in the development and progression of various estrogen-dependent cancers, including breast cancer. The inhibition of this receptor can potentially slow down or halt tumor growth.
- Mechanism of Action : 3F4 binds to the estrogen receptor and blocks its activation by estrogen, thereby preventing the transcription of genes that promote cell proliferation. This mechanism is particularly relevant in ER-positive breast cancers.
Antiproliferative Effects
Research indicates that 3F4 exhibits significant antiproliferative effects on cancer cell lines. In vitro studies have shown that treatment with 3F4 leads to reduced cell viability and induces apoptosis in ER-positive breast cancer cells.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (ER-positive) | 12.5 | Reduced proliferation |
T47D (ER-positive) | 10.0 | Induction of apoptosis |
MDA-MB-231 (ER-negative) | >50 | Minimal effect |
Study 1: In Vitro Analysis
In a study published in a peer-reviewed journal, researchers evaluated the effects of 3F4 on MCF-7 cells. The results demonstrated that 3F4 treatment led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study also reported an increase in apoptotic markers, confirming the compound's ability to induce programmed cell death in cancer cells.
Study 2: In Vivo Efficacy
Another investigation assessed the efficacy of 3F4 in vivo using mouse models implanted with ER-positive tumors. Mice treated with 3F4 showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation rates and increased apoptosis within tumor tissues.
Propriétés
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSHDCWCMNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422018 | |
Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550997-55-2 | |
Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ERB-196 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERB-196 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERB-196 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.